molecular formula C13H16FNO B7510968 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide

1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide

Cat. No. B7510968
M. Wt: 221.27 g/mol
InChI Key: QQJNPKQRIKANJJ-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide, also known as FMePy, is a chemical compound that belongs to the class of cyclopentane carboxamides. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide is not fully understood. However, it has been proposed that 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has also been found to modulate the activity of ion channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have analgesic properties, which may be due to its ability to modulate the activity of ion channels.

Advantages and Limitations for Lab Experiments

1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have low toxicity and is well-tolerated in animal studies. However, 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

For the study of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide include further elucidating its mechanism of action, studying its pharmacokinetics, and exploring its potential for the treatment of other diseases.

Synthesis Methods

The synthesis of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-fluoroaniline with methylcyclopentanone in the presence of a reducing agent and a catalyst. The resulting product is then treated with a carboxylic acid derivative to yield 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide.

Scientific Research Applications

1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15-12(16)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJNPKQRIKANJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide

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